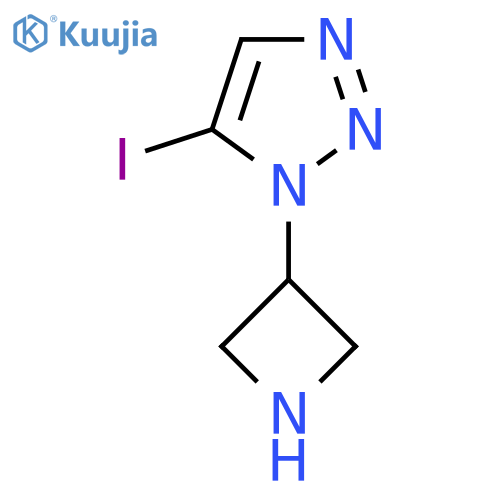Cas no 2022916-60-3 (1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole)

2022916-60-3 structure
商品名:1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 2022916-60-3
- EN300-651610
- 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole
-
- インチ: 1S/C5H7IN4/c6-5-3-8-9-10(5)4-1-7-2-4/h3-4,7H,1-2H2
- InChIKey: HQFLMGHFCICRPR-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=NN1C1CNC1
計算された属性
- せいみつぶんしりょう: 249.97154g/mol
- どういたいしつりょう: 249.97154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-651610-1.0g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole |
2022916-60-3 | 1g |
$0.0 | 2023-06-07 |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Ping Tong Food Funct., 2020,11, 628-639
2022916-60-3 (1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole) 関連製品
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
